molecular formula C8H6BrClO B1402797 2-(Bromomethyl)-5-chlorobenzaldehyde CAS No. 886041-44-7

2-(Bromomethyl)-5-chlorobenzaldehyde

Cat. No.: B1402797
CAS No.: 886041-44-7
M. Wt: 233.49 g/mol
InChI Key: IBQSIWTXBHCRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-chlorobenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorobenzaldehyde typically involves the bromination of 5-chlorobenzaldehyde. One common method is as follows:

    Starting Material: 5-chlorobenzaldehyde.

    Reagents: Bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures. The bromine is added dropwise to a solution of 5-chlorobenzaldehyde in the solvent, and the mixture is stirred until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly solvents and reagents to comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromomethyl group.

    Oxidation: 2-(Bromomethyl)-5-chlorobenzoic acid.

    Reduction: 2-(Bromomethyl)-5-chlorobenzyl alcohol.

Scientific Research Applications

2-(Bromomethyl)-5-chlorobenzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and resins, with specific properties.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chlorobenzaldehyde depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation and Reduction: The aldehyde group undergoes redox reactions, where it can be converted to a carboxylic acid or a primary alcohol, respectively.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzaldehyde: Lacks the chlorine substituent at the fifth position.

    5-Chloro-2-methylbenzaldehyde: Has a methyl group instead of a bromomethyl group at the second position.

    2-(Chloromethyl)-5-chlorobenzaldehyde: Contains a chloromethyl group instead of a bromomethyl group at the second position.

Uniqueness

2-(Bromomethyl)-5-chlorobenzaldehyde is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(bromomethyl)-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQSIWTXBHCRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-5-chlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-5-chlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-5-chlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-5-chlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-5-chlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.